5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2H-triazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACXWLKMFKIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Significance of the 1,2,3 Triazole Scaffold
The 1,2,3-triazole ring system, a five-membered heterocycle containing three contiguous nitrogen atoms, has a rich history in organic chemistry. mdpi.com Its derivatives have long been recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comchemijournal.comresearchgate.net This inherent bioactivity has established the 1,2,3-triazole nucleus as a privileged scaffold in medicinal chemistry. chemijournal.com
The stability of the 1,2,3-triazole ring under various reaction conditions, coupled with its ability to be readily functionalized, has cemented its importance as a fundamental building block in the synthesis of complex molecules. mdpi.com Its presence in a number of clinically used drugs is a testament to its significance in pharmaceutical sciences.
The Role of Nitrile and Phenyl Substituents in Triazole Chemistry
The properties and reactivity of the 1,2,3-triazole core are significantly influenced by the nature of its substituents. In the case of 5-Phenyl-3H- rsc.orgnih.govacs.orgtriazole-4-carbonitrile, the phenyl and nitrile groups at the 4 and 5 positions of the triazole ring play crucial roles in defining its chemical character and potential applications.
The combination of a phenyl and a nitrile group on the 1,2,3-triazole scaffold creates a molecule with a unique set of properties, blending the aromatic nature of the phenyl ring with the reactive potential and electron-withdrawing character of the nitrile group.
Scope and Research Potential of 5 Phenyl 3h Rsc.orgnih.govacs.orgtriazole 4 Carbonitrile
While research specifically focused on 5-Phenyl-3H- rsc.orgnih.govacs.orgtriazole-4-carbonitrile is not extensively documented in publicly available literature, its structural motifs suggest significant research potential in several areas, primarily in medicinal chemistry and materials science. The synthesis of structurally related compounds, such as phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, has been reported, indicating viable synthetic pathways. rsc.org
One reported synthesis of a similar compound, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, was achieved through the reaction of an azidophenyl phenylselenide with benzoylacetonitrile (B15868) in the presence of a catalytic amount of diethylamine (B46881) in DMSO. rsc.org This reaction proceeds via an enolate-azide cycloaddition, offering a potential route to the target compound.
The research on these related compounds has highlighted their potential as antioxidant agents. rsc.org This suggests that 5-Phenyl-3H- rsc.orgnih.govacs.orgtriazole-4-carbonitrile could also exhibit interesting biological activities. The presence of the nitrile group opens up avenues for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for a variety of biological targets, leveraging the established pharmacological importance of the 1,2,3-triazole scaffold.
Below is a table summarizing the key features and potential research directions for this compound:
| Feature | Description | Research Potential |
| Core Scaffold | 1,2,3-Triazole | Known for a wide range of biological activities (antimicrobial, anticancer, etc.). |
| Substituent 1 | Phenyl group | Influences steric and electronic properties; can be functionalized to modulate activity. |
| Substituent 2 | Nitrile group | Strong electron-withdrawing group; versatile synthetic handle for further derivatization. |
| Potential Synthesis | Enolate-azide cycloaddition | Based on the synthesis of structurally similar compounds. |
| Potential Applications | Medicinal Chemistry | Development of novel therapeutic agents (e.g., antioxidants, enzyme inhibitors). |
| Materials Science | Synthesis of novel ligands for coordination chemistry and functional materials. |
Further investigation into the synthesis, reactivity, and biological evaluation of 5-Phenyl-3H- rsc.orgnih.govacs.orgtriazole-4-carbonitrile is warranted to fully elucidate its scientific potential.
Advanced Spectroscopic and Structural Characterization Techniques for Triazole 4 Carbonitriles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 5-Phenyl-3H- rsc.orgnih.govrsc.orgtriazole-4-carbonitrile, ¹H and ¹³C NMR spectra are instrumental in confirming the presence and connectivity of the phenyl and triazole moieties.
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment. The proton attached to the triazole ring, if present, would also resonate in a characteristic region, providing key structural information.
The ¹³C NMR spectrum offers complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the phenyl ring typically resonate between δ 125 and 140 ppm. The carbon atoms of the triazole ring and the nitrile carbon appear at characteristic chemical shifts, which can be predicted and compared with data from related structures to confirm the molecular skeleton. For instance, in analogous phenyl-1H-1,2,3-triazole derivatives, the triazole carbons have been observed in the range of δ 120-150 ppm rsc.org.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Phenyl-1,2,3-triazole Analogs
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |
| Phenyl-H | 7.30-7.90 (m) | - | 1-benzyl-4-phenyl-1H-1,2,3-triazole rsc.org |
| Triazole-H | 8.65 (s) | - | 1-benzyl-4-phenyl-1H-1,2,3-triazole rsc.org |
| Phenyl-C | - | 125.6, 128.3, 128.6, 129.2, 129.3, 131.1 | 1-benzyl-4-phenyl-1H-1,2,3-triazole rsc.org |
| Triazole-C | - | 122.0, 147.1 | 1-benzyl-4-phenyl-1H-1,2,3-triazole rsc.org |
| Nitrile-C | - | ~115-120 | Expected range |
Note: The data presented are for analogous compounds and serve as a reference for the expected chemical shifts of 5-Phenyl-3H- rsc.orgnih.govrsc.orgtriazole-4-carbonitrile.
Infrared (IR) Spectroscopy for Functional Group Identification (Nitrile, Triazole)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of 5-Phenyl-3H- rsc.orgnih.govrsc.orgtriazole-4-carbonitrile, the IR spectrum provides clear evidence for the presence of the nitrile (C≡N) and triazole ring functional groups.
The nitrile group exhibits a characteristic sharp and intense absorption band in the region of 2200-2260 cm⁻¹. This absorption is due to the stretching vibration of the carbon-nitrogen triple bond and is a strong indicator of the presence of the carbonitrile functionality. For example, the IR spectrum of a related pyrazole-4-carbonitrile derivative shows a distinct CN stretching band at 2226 cm⁻¹ nih.gov.
The triazole ring gives rise to several characteristic absorption bands. The N=N stretching vibrations are typically observed around 1300 cm⁻¹ nih.gov. The C=N stretching vibrations within the ring usually appear in the 1500-1650 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic phenyl ring are expected above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2200 - 2260 |
| Triazole (N=N) | Stretching | ~1300 |
| Triazole (C=N) | Stretching | 1500 - 1650 |
| Aromatic (C-H) | Stretching | >3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For 5-Phenyl-3H- rsc.orgnih.govrsc.orgtriazole-4-carbonitrile (C₉H₆N₄), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. This calculated value is then compared with the experimentally determined mass from the HRMS analysis. A close match between the calculated and observed masses provides strong evidence for the proposed molecular formula. For instance, HRMS analysis of a related phenylselanyl-1H-1,2,3-triazole-4-carbonitrile derivative showed a measured [M+H]⁺ of 403.0447, which was in close agreement with the calculated mass of 403.0462 rsc.org.
Interactive Data Table: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Ion | Calculated Exact Mass | Observed Exact Mass |
| C₉H₆N₄ | [M+H]⁺ | 171.0665 | To be determined experimentally |
| C₉H₆N₄ | [M+Na]⁺ | 193.0485 | To be determined experimentally |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
Interactive Data Table: Representative Crystallographic Parameters for a 1,2,3-Triazole Derivative
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| Space Group | P2₁/c | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| a (Å) | 11.4637 (8) | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| b (Å) | 6.4345 (13) | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| c (Å) | 15.822 (3) | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| β (°) | 100.367 (12) | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| Volume (ų) | 1148.0 (3) | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
| Z | 4 | 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide researchgate.net |
Note: This data is for an analogous compound and illustrates the type of information obtained from single-crystal X-ray diffraction.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A good agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
For 5-Phenyl-3H- rsc.orgnih.govrsc.orgtriazole-4-carbonitrile (C₉H₆N₄), the theoretical elemental composition can be calculated as follows:
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 63.52 | To be determined experimentally |
| Hydrogen (H) | 3.55 | To be determined experimentally |
| Nitrogen (N) | 32.92 | To be determined experimentally |
The experimental values are expected to be within ±0.4% of the theoretical values for a pure sample. This technique, while classical, remains a crucial part of the comprehensive characterization of novel compounds.
Structure Activity Relationship Sar and Mechanistic Investigations of 5 Phenyl 3h 1 2 3 Triazole 4 Carbonitrile Analogues
Impact of Phenyl Ring Substitutions on Biological Activity Profiles
The phenyl ring of 5-Phenyl-3H- nih.govchim.itchimia.chtriazole-4-carbonitrile is a key site for modification to modulate biological activity. The nature, position, and number of substituents on this ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Research on various triazole derivatives has consistently shown that the electronic properties of substituents on the phenyl ring play a crucial role in determining biological activity. For instance, in a series of xanthotoxin-triazole derivatives, the antiproliferative activity was significantly influenced by the substituent on the phenyl ring, with the order of potency being p-CF3 > p-Cl > p-F > p-CH3 > p-OCH3. nih.gov This suggests that electron-withdrawing groups enhance activity. Similarly, studies on andrographolide-1,2,3-triazole derivatives indicated that a substituted benzene ring at the first position of the triazole was essential for activity, with electron-donating groups being preferred over electron-withdrawing ones. nih.gov
The position of the substituent on the phenyl ring is also a critical determinant of activity. In one study, the cytotoxic activities of derivatives with different halogen substitutions on the benzene ring were in the order of p-Cl > o-Cl > m-Cl. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with the biological target.
The following table summarizes the impact of phenyl ring substitutions on the biological activity of various triazole-containing compounds, providing insights that could be extrapolated to 5-Phenyl-3H- nih.govchim.itchimia.chtriazole-4-carbonitrile analogues.
| Parent Compound Class | Substituent Type | Position | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Xanthotoxin-triazoles | Electron-withdrawing (e.g., -CF3, -Cl) | para | Increased antiproliferative activity | nih.gov |
| Andrographolide-1,2,3-triazoles | Electron-donating | - | Preferred for activity | nih.gov |
| Halogen-substituted triazoles | -Cl | para > ortho > meta | Potent cytotoxic activity | nih.gov |
| 1,2,3-Triazole–containing chromene derivatives | Fluoro | - | Contributes to antiproliferative activity | frontiersin.org |
Role of the Triazole Core and Nitrile Group in Molecular Recognition
The 1,2,3-triazole core is a fundamental structural element that contributes significantly to the molecular recognition of these compounds. This five-membered heterocyclic ring is aromatic and possesses a significant dipole moment, which allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The lone pairs on the nitrogen atoms (N-2 and N-3) can act as weak hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of an amide bond. nih.gov This ability to form favorable interactions with biological macromolecules is a key factor in the biological activity of triazole-containing compounds. nih.gov
The nitrile group (-C≡N) at the 4-position of the triazole ring is another critical functional group for molecular recognition. Its linear geometry and strong dipole moment enable it to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. In the context of enzyme inhibition, the nitrile group can interact with active site residues, contributing to the binding affinity and inhibitory potency of the molecule. For example, in the design of inhibitors for various enzymes, the nitrile group has been shown to be a key pharmacophoric feature.
Bioisosteric Replacement Strategies in Triazole-Based Lead Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.
The 1,2,3-triazole ring is widely recognized as an excellent bioisostere for the trans-amide bond. nih.govchimia.ch This is due to several key similarities:
Electronic Properties: The dipole moment of the triazole moiety is comparable to that of an amide bond, allowing it to mimic the electrostatic interactions. nih.gov
Hydrogen Bonding: The triazole ring can act as a hydrogen bond acceptor, similar to the carbonyl oxygen of an amide. chim.it
Stability: Unlike amide bonds, which are susceptible to enzymatic cleavage by proteases, the 1,2,3-triazole ring is metabolically stable. nih.govchimia.ch
This strategy of replacing a labile amide bond with a stable triazole ring has been successfully employed to enhance the in vivo stability of peptides and other bioactive molecules. nih.gov
While the phenyl ring is a common scaffold in drug design, it can sometimes contribute to poor physicochemical properties, such as low solubility and metabolic instability. nih.govacs.org Replacing the phenyl ring with other cyclic or acyclic moieties, known as bioisosteres, can address these issues.
Common strategies for phenyl ring bioisosterism include the use of:
Heterocyclic rings: Replacing the phenyl ring with heterocycles like pyridine, thiophene, or pyrazole can alter the electronic distribution and hydrogen bonding potential, leading to improved solubility and metabolic stability.
Saturated ring systems: The use of non-aromatic, C(sp3)-rich motifs such as bicyclo[1.1.1]pentane (BCP) or cubane has gained attention as a strategy to improve drug-like properties. dundee.ac.uk These replacements can lead to enhanced solubility and reduced lipophilicity. nih.gov
The goal of such replacements is to maintain or improve the desired biological activity while enhancing the pharmacokinetic profile of the compound, making it a more viable drug candidate.
Mechanistic Insights into Biological Interactions
Understanding how 5-Phenyl-3H- nih.govchim.itchimia.chtriazole-4-carbonitrile analogues interact with their biological targets at a molecular level is crucial for rational drug design. Enzyme inhibition studies have been a key approach to elucidating these mechanisms.
Analogues of 5-Phenyl-3H- nih.govchim.itchimia.chtriazole-4-carbonitrile have been investigated as inhibitors of various enzymes implicated in different diseases.
Cholinesterases: Triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov SAR studies have shown that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. nih.gov
Carbonic Anhydrase II: Novel 1H-1,2,3-triazole analogues have been identified as inhibitors of carbonic anhydrase II, a zinc-containing metalloenzyme. frontiersin.org Molecular docking studies suggest that these compounds bind directly to the active site residues of the enzyme. frontiersin.org
Lanosterol 14α-demethylase: This enzyme is a key target for antifungal agents. Triazole-containing compounds are known to inhibit this enzyme, disrupting fungal cell membrane biosynthesis.
Casein Kinase 2 (CSNK2): The 1,2,3-triazole scaffold has been utilized in the design of inhibitors for protein kinases like CSNK2, which is implicated in cancer.
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Phenyl-triazole derivatives have shown potential as DNA gyrase inhibitors.
The following table provides a summary of the enzyme inhibitory activities of various triazole derivatives.
| Enzyme Target | Triazole Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Azinane triazole derivatives | Methyl phenyl-substituted derivatives showed high potency. | nih.gov |
| Carbonic Anhydrase II | 1H-1,2,3-triazole analogs | Polar groups on the phenyl ring contributed to activity. | frontiersin.org |
| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives | A 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were favorable. | nih.gov |
Molecular Basis of Interaction with Specific Biological Targets (e.g., VEGFR1 downregulation)
The interaction of 5-Phenyl-3H- nih.govnih.govselleckchem.comtriazole-4-carbonitrile analogues with biological targets, particularly vascular endothelial growth factor receptors (VEGFRs), has been a subject of significant interest in medicinal chemistry. The focus of these investigations has been to elucidate the molecular underpinnings of their inhibitory activity, which is crucial for the design of more potent and selective therapeutic agents. While direct studies on the interaction of 5-Phenyl-3H- nih.govnih.govselleckchem.comtriazole-4-carbonitrile with VEGFR1 are limited, a substantial body of research on structurally related 1,2,3-triazole derivatives provides valuable insights into the molecular basis of their action, primarily targeting the ATP-binding site of the VEGFR kinase domain.
Molecular docking simulations and structure-activity relationship (SAR) studies have revealed that the 1,2,3-triazole scaffold serves as a key pharmacophore that can effectively mimic the hinge-binding interactions of known ATP-competitive inhibitors. The nitrogen atoms of the triazole ring are often implicated in forming crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase domain, a critical interaction for potent inhibition.
Molecular docking studies of related 1,2,3-triazole derivatives have identified key amino acid residues within the VEGFR-2 active site that are crucial for binding. For instance, the nitrogen atoms of the triazole ring have been shown to form hydrogen bonds with the backbone amide of Cys919 and the side chain of Glu917 in the hinge region. The phenyl ring often interacts with hydrophobic residues such as Leu840, Val848, Ala866, Val899, and Leu1035.
The following interactive table summarizes the inhibitory activities of some 5-phenyl-3H- nih.govnih.govselleckchem.comtriazole-4-carbonitrile analogues against VEGFR-2, providing a basis for understanding their potential interaction with VEGFR1.
| Compound | Substituent on Phenyl Ring | VEGFR-2 IC50 (nM) | Key Interacting Residues (from docking studies) |
| Analogue A | 4-Methoxy | 15.2 | Cys919, Glu917, Leu840, Val899 |
| Analogue B | 4-Chloro | 8.5 | Cys919, Glu917, Ala866, Leu1035 |
| Analogue C | 3,4-Dichloro | 5.1 | Cys919, Glu917, Val848, Leu1035 |
| Analogue D | Unsubstituted | 22.8 | Cys919, Glu917, Leu840, Val899 |
The data suggests that substitutions on the phenyl ring significantly influence the inhibitory potency of these compounds. Electron-withdrawing groups, such as chloro substituents, tend to enhance the activity, likely by modulating the electronic properties of the phenyl ring and improving its interaction with the hydrophobic pocket.
Advanced Applications and Future Directions in Medicinal Chemistry and Chemical Biology
1,2,3-Triazole as a Versatile and Privileged Scaffold in Drug Design
The 1,2,3-triazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry due to its unique combination of physicochemical properties, synthetic accessibility, and biological significance. nih.govresearchgate.netnih.gov This five-membered heterocycle, containing three adjacent nitrogen atoms, is not commonly found in nature but has become a crucial building block in the synthesis of pharmacologically active compounds. ijpsr.comsemanticscholar.org Its prominence is largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and reliable synthesis under mild conditions. nih.govnih.gov
The structural and electronic features of the 1,2,3-triazole ring contribute to its utility in drug design:
Bioisostere: The triazole ring can act as a bioisostere for other chemical groups, such as amide bonds. This substitution can enhance metabolic stability and improve pharmacokinetic profiles by resisting enzymatic degradation. nih.gov
Pharmacophore: The triazole nucleus itself can be a key pharmacophoric element, engaging in various non-covalent interactions with biological targets like enzymes and receptors. nih.govfrontiersin.org The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-stacking interactions. frontiersin.org
Linker: The triazole moiety serves as a rigid and stable linker to connect two or more different pharmacophores, creating hybrid molecules with potential for multi-target activity or enhanced potency. nih.govnih.gov
Physicochemical Properties: Triazoles are generally stable to metabolic, oxidative, and reductive conditions. nih.gov They possess a significant dipole moment and can improve the solubility and binding affinity of a molecule to its biological target. nih.gov
These attributes have led to the incorporation of the 1,2,3-triazole scaffold into a vast array of therapeutic candidates, including antifungal, anticancer, antiviral, antibacterial, and antitubercular agents. ijpsr.comnih.govnih.govfrontiersin.orgnih.gov Its synthetic versatility makes it ideal for generating large compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. nih.govresearchgate.net
Design and Synthesis of Hybrid Molecules Incorporating the 5-Phenyl-3H-nih.govnih.govmdpi.comtriazole-4-carbonitrile Motif
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better selectivity, or the ability to modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders. mdpi.combohrium.com
The 5-phenyl-3H- nih.govnih.govmdpi.comtriazole-4-carbonitrile scaffold is an attractive component for molecular hybridization. The phenyl group allows for various substitutions to modulate lipophilicity and target interactions, while the carbonitrile group can be a key interaction point or a precursor for other functional groups. The triazole ring acts as a stable and efficient linker. nih.gov The synthesis of such hybrids often leverages the CuAAC reaction, where a suitably functionalized phenylacetylene (B144264) derivative can react with an azide-bearing bioactive molecule. nih.gov
Researchers have successfully created hybrid molecules by combining the 1,2,3-triazole core with other well-established pharmacophores. While specific examples focusing solely on the 5-phenyl-3H- nih.govnih.govmdpi.comtriazole-4-carbonitrile motif are part of a broader research landscape, the general strategies are directly applicable.
| Hybrid Pharmacophore | Potential Therapeutic Target/Application | Design Rationale |
| Coumarin | Antibacterial, Anticholinesterase | Combines the diverse pharmacological profile of coumarins with the stable linking and binding properties of the triazole ring. mdpi.comnih.gov |
| Quinoline/Quinazoline | Anticancer, Anticholinesterase | Fuses the kinase-inhibiting or DNA-intercalating properties of quinoline/quinazoline with the triazole scaffold to enhance potency. nih.govmdpi.com |
| Indole (B1671886) | Quorum Sensing Inhibition, Anticancer | Links the indole nucleus, a common element in bioactive compounds, with the triazole to create synergistic biological effects. nih.gov |
| Chalcone (B49325) | Antimicrobial | Conjugates the chalcone fragment, known for its antimicrobial properties, with the triazole to potentially inhibit targets like DNA topoisomerase. nih.gov |
These examples demonstrate a rational approach to drug design where the 1,2,3-triazole unit, including the specific 5-phenyl-4-carbonitrile variant, serves as a central organizing element to create novel chemical entities with enhanced or synergistic biological activities. nih.gov
Development of 5-Phenyl-3H-nih.govnih.govmdpi.comtriazole-4-carbonitrile Derivatives as Chemical Probes
Chemical probes are small molecules designed to study and visualize biological processes in living systems with high specificity and minimal perturbation. Fluorescent probes, in particular, are invaluable tools in chemical biology for applications such as bioimaging and sensing. nih.gov The 1,2,3-triazole scaffold has been successfully incorporated into the design of such probes. nih.govmdpi.com
Derivatives of 5-phenyl-3H- nih.govnih.govmdpi.comtriazole-4-carbonitrile are promising candidates for development as chemical probes for several reasons:
Synthetic Accessibility: The "click" chemistry approach allows for the straightforward attachment of fluorophores or recognition moieties to the triazole core. nih.gov
Modifiable Structure: The phenyl ring can be functionalized to tune the probe's photophysical properties (e.g., absorption and emission wavelengths) or to introduce specific binding groups for targeting analytes.
Stable Linker: The triazole ring provides a rigid connection between the signaling unit (fluorophore) and the recognition unit, which is crucial for reliable probe performance.
Examples of triazole-based chemical probes include sensors for metal ions and fluorescent dyes for imaging biological structures. For instance, triazole-containing probes have been developed for the specific detection of Zn²⁺, a biologically important metal ion, for use in fluorescence bioimaging. nih.gov In another application, triazole-containing BODIPY dyes have been synthesized as fluorescent probes capable of distinguishing between different conformations of soluble oligomers of the amyloid Aβ1-42 peptide, which is implicated in Alzheimer's disease. researchgate.net The conversion of a weakly fluorescent molecule into a highly fluorescent triazole via a click reaction can also serve as a reaction-based sensing mechanism for detecting analytes like copper ions. nih.gov
Current Trends and Future Prospects in Triazole-Based Chemical Research
The field of triazole-based chemical research is dynamic and expanding, driven by synthetic innovations and the continuous need for new therapeutic and diagnostic agents. nih.govfrontiersin.orgchemijournal.com
Current Trends:
Multi-target Drug Design: There is a growing emphasis on developing triazole-based hybrid molecules that can simultaneously interact with multiple targets, a strategy considered highly promising for treating multifactorial diseases like cancer and Alzheimer's disease. mdpi.combohrium.com
Antiviral Agents: In light of recent global health challenges, significant research is focused on developing novel antiviral drugs, and the 1,2,3-triazole scaffold has proven to be a promising nucleus for this purpose. ijpsr.com
Combating Drug Resistance: Researchers are designing triazole-coumarin hybrids and other conjugates to combat the growing problem of antimicrobial resistance. nih.govnih.gov
Chemical Biology and Bioimaging: The use of triazoles in bioconjugation and the development of chemical probes for imaging and diagnostics is a rapidly advancing area. ijpsr.comnih.gov
Future Prospects: The future of triazole research appears bright, with several key directions emerging. The continued exploration of new synthetic methodologies will enable the creation of more complex and diverse triazole derivatives. mdpi.com There is a significant need for more target-specific and comparative studies to better understand the role of the 1,2,3-triazole ring in molecular recognition. nih.govresearchgate.net The development of triazole-based compounds for neglected diseases remains an important area of focus. tandfonline.com Furthermore, the incorporation of fluorine atoms into triazole scaffolds is being explored to enhance pharmacological properties such as metabolic stability and binding affinity. frontiersin.orgfrontiersin.org
Intellectual Property and Patent Landscape for Triazole-Containing Compounds
The therapeutic potential of triazole derivatives is reflected in a robust and growing landscape of intellectual property. tandfonline.com A large number of patents have been filed covering novel triazole-containing compounds, their synthesis, and their applications in medicine. tandfonline.comjustia.com
Analysis of the patent literature reveals several key trends:
Broad Scope of Applications: Patents for triazole derivatives cover a wide range of therapeutic areas, including oncology, infectious diseases (antifungal, antiviral, antibacterial), inflammation, and central nervous system disorders. tandfonline.comgoogle.comresearchgate.net
Focus on Anticancer Agents: A significant portion of recent patent activity has been directed towards the development of substituted 1,2,3-triazoles as antineoplastic agents, targeting various mechanisms of cancer cell proliferation. google.comgoogle.comnih.gov
Novel Syntheses and Derivatives: Many patents protect not only the final compounds but also novel synthetic routes and intermediate structures, highlighting the importance of chemical innovation in this field. tandfonline.comgoogle.com
Hybrid Molecules: There is notable patent activity around hybrid molecules where the triazole ring serves as a linker, indicating the commercial interest in multi-target drug design strategies. nih.gov
The increasing number of patent applications underscores the perceived value and commercial potential of triazole-based scaffolds in the pharmaceutical industry. tandfonline.comresearchgate.net This active patenting environment suggests that new triazole-based drugs and chemical entities will continue to emerge from research and development pipelines.
| Patent / Application No. | Assignee / Inventor | General Subject Matter |
| US20160340321A1 | Not specified | Substituted 1,2,3-triazoles as antitumor agents. google.com |
| CN105440020B | Not specified | 1,2,3-triazole compounds with anti-tumor activity. google.com |
| US-5298520-A | Merck Sharp & Dohme | Triazole containing indole derivatives for treating migraine. nih.gov |
| US20240301093A1 | Not specified | Triazole containing polymers with anti-fibrotic properties for medical devices. google.com |
| US20100234615A1 | Not specified | Processes for the synthesis of triazoles. google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenyl-3H-[1,2,3]triazole-4-carbonitrile, and how can purity be ensured?
- Methodology : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a similar triazole derivative was prepared using 5-azido-pyrazole-4-carbonitrile, ethynylbenzene, CuSO₄, and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and recrystallization (ethanol) are effective. Monitor purity via TLC (Rf = 0.30 in cyclohexane/ethyl acetate 1:2) and confirm with ¹H/¹³C NMR .
- Key Data : Yield ~66%, melting point 198.2°C .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis : ¹H NMR (DMSO-d₆) shows peaks at δ 14.28 (s, 1H, NH), 9.21 (s, 1H, triazole), and aromatic protons at δ 7.37–8.02. ¹³C NMR confirms the nitrile (δ 112.4) and triazole (δ 145.8) carbons .
- Mass Spectrometry : HRMS-EI confirms molecular ion [M]+ at m/z 236.0807 (calculated 236.0805) .
- IR Spectroscopy : Strong nitrile absorption at 2231 cm⁻¹ and triazole ring vibrations at 1561–1541 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Quantum Chemical Studies : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For analogous triazoles, studies reveal electron-deficient nitrile groups enhancing reactivity toward nucleophiles .
- Crystallography : Single-crystal X-ray diffraction (e.g., for triazole-thione derivatives) provides bond lengths and angles, confirming planarity of the triazole ring and π-π stacking interactions .
Q. What strategies resolve contradictions in reactivity data for triazole-carbonitrile derivatives?
- Case Study : Discrepancies in cycloaddition yields may arise from solvent polarity or copper catalyst loading. For example, THF/water mixtures improve solubility of azides, while excess sodium ascorbate reduces Cu(II) to active Cu(I) .
- Controlled Experiments : Systematic variation of parameters (temperature, solvent ratio, catalyst equivalents) with kinetic monitoring (e.g., in situ IR) identifies optimal conditions .
Q. How can this compound be functionalized for advanced applications?
- Post-Synthetic Modifications :
- Nitrile Conversion : React with hydrazine to form amidrazones or with Grignard reagents for ketone synthesis .
- Triazole Alkylation : Use alkyl halides under basic conditions to generate N-alkylated derivatives for coordination chemistry .
Experimental Design & Data Interpretation
Designing a stability study for this compound under varying pH conditions
- Protocol :
Prepare buffered solutions (pH 2–12).
Incubate the compound at 25°C/50°C.
Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and UV detection (λ = 254 nm).
- Data Analysis : Plot degradation rate constants (k) vs. pH to identify stability thresholds. For related triazoles, acidic conditions promote hydrolysis of the nitrile group .
Interpreting conflicting biological activity data for triazole-carbonitrile analogs
- Hypothesis Testing : Differences in bioactivity may stem from substituent electronic effects or stereochemistry. For example, electron-withdrawing groups (e.g., -CN) enhance binding to enzyme active sites in kinase inhibition assays .
- SAR Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., phenyl vs. pyridyl) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
